molecular formula C20H18N2O6 B458780 (1,3-Dioxoisoindol-2-yl)methyl 4-(4-methoxyanilino)-4-oxobutanoate

(1,3-Dioxoisoindol-2-yl)methyl 4-(4-methoxyanilino)-4-oxobutanoate

Cat. No.: B458780
M. Wt: 382.4g/mol
InChI Key: UJLRKJJVBKFCEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,3-Dioxoisoindol-2-yl)methyl 4-(4-methoxyanilino)-4-oxobutanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a phthalimide moiety with a methoxyaniline derivative, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Dioxoisoindol-2-yl)methyl 4-(4-methoxyanilino)-4-oxobutanoate typically involves multiple steps. One common method starts with the reaction of phthalic anhydride with an amine to form the phthalimide intermediate. This intermediate is then reacted with a suitable alkylating agent to introduce the methyl group. The final step involves the coupling of the phthalimide derivative with 4-(4-methoxyanilino)-4-oxobutanoic acid under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1,3-Dioxoisoindol-2-yl)methyl 4-(4-methoxyanilino)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The methoxyaniline moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups in the phthalimide and butanoate moieties can be reduced to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyaniline site.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyaniline moiety can yield quinone derivatives, while reduction of the carbonyl groups can produce the corresponding alcohols.

Scientific Research Applications

(1,3-Dioxoisoindol-2-yl)methyl 4-(4-methoxyanilino)-4-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1,3-Dioxoisoindol-2-yl)methyl 4-(4-methoxyanilino)-4-oxobutanoate involves its interaction with specific molecular targets. The phthalimide moiety can interact with proteins or enzymes, potentially inhibiting their activity. The methoxyaniline derivative may also play a role in binding to specific receptors or enzymes, modulating their function .

Comparison with Similar Compounds

Similar Compounds

    Phthalimide derivatives: Compounds like N-(2-hydroxyethyl)phthalimide share structural similarities and are used in similar applications.

    Methoxyaniline derivatives: Compounds such as 4-methoxyaniline are structurally related and have comparable chemical properties.

Uniqueness

What sets (1,3-Dioxoisoindol-2-yl)methyl 4-(4-methoxyanilino)-4-oxobutanoate apart is the combination of the phthalimide and methoxyaniline moieties, which provides unique chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C20H18N2O6

Molecular Weight

382.4g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl)methyl 4-(4-methoxyanilino)-4-oxobutanoate

InChI

InChI=1S/C20H18N2O6/c1-27-14-8-6-13(7-9-14)21-17(23)10-11-18(24)28-12-22-19(25)15-4-2-3-5-16(15)20(22)26/h2-9H,10-12H2,1H3,(H,21,23)

InChI Key

UJLRKJJVBKFCEN-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)CCC(=O)OCN2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCC(=O)OCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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